![molecular formula C20H31NOSi B12889174 1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- CAS No. 138900-59-1](/img/structure/B12889174.png)
1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of the 4-methoxyphenyl group and the triisopropylsilyl group in the structure of this compound makes it unique and potentially useful in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 4-Methoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyrrole ring is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Triisopropylsilyl Group: The triisopropylsilyl group can be introduced through a silylation reaction, where the pyrrole compound is treated with triisopropylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of 3-(4-Methoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring is oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the 4-methoxyphenyl group to a 4-hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Lewis acids like aluminum chloride or boron trifluoride can facilitate electrophilic substitution reactions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: 3-(4-Hydroxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
3-(4-Methoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of the 4-methoxyphenyl group and the triisopropylsilyl group can influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)-1H-pyrrole: Lacks the triisopropylsilyl group, making it less bulky and potentially less selective in its interactions.
3-(4-Methylphenyl)-1-(triisopropylsilyl)-1H-pyrrole: Contains a methyl group instead of a methoxy group, which can affect its electronic properties and reactivity.
3-Phenyl-1-(triisopropylsilyl)-1H-pyrrole: Lacks the methoxy group, which can influence its solubility and binding interactions.
Uniqueness
The presence of both the 4-methoxyphenyl group and the triisopropylsilyl group in 3-(4-Methoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole makes it unique in terms of its steric and electronic properties. These groups can enhance the compound’s stability, solubility, and specificity in various chemical and biological applications.
特性
CAS番号 |
138900-59-1 |
|---|---|
分子式 |
C20H31NOSi |
分子量 |
329.6 g/mol |
IUPAC名 |
[3-(4-methoxyphenyl)pyrrol-1-yl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H31NOSi/c1-15(2)23(16(3)4,17(5)6)21-13-12-19(14-21)18-8-10-20(22-7)11-9-18/h8-17H,1-7H3 |
InChIキー |
FEJJVWNDTQLZQM-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



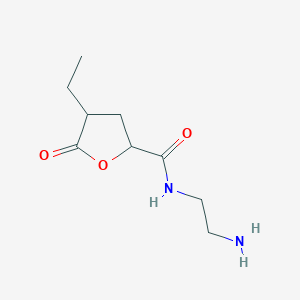

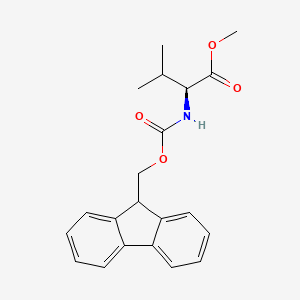
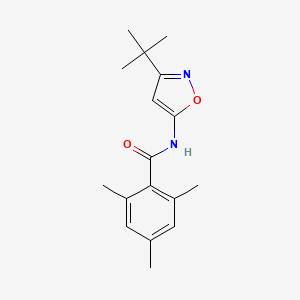
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
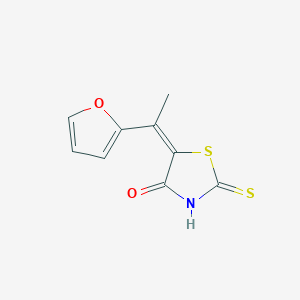
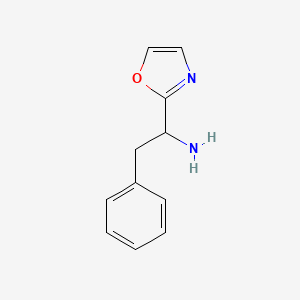
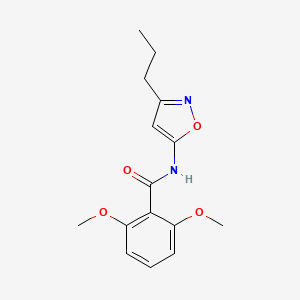
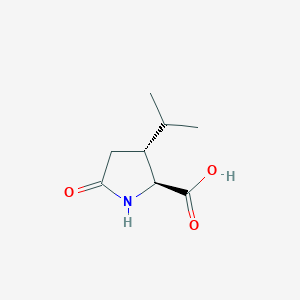
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)
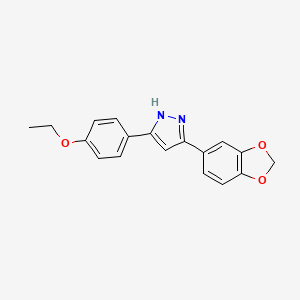
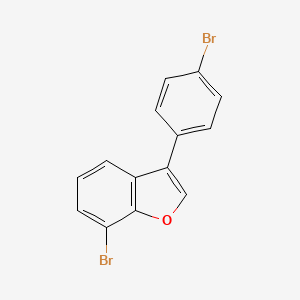
![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)
